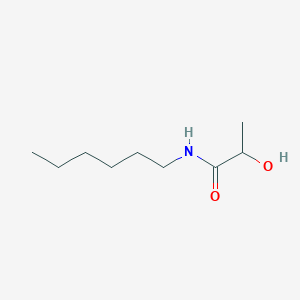![molecular formula C18H18N2O B14432531 1-[(Diphenylmethylidene)amino]-3,3-dimethylazetidin-2-one CAS No. 79289-47-7](/img/structure/B14432531.png)
1-[(Diphenylmethylidene)amino]-3,3-dimethylazetidin-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[(Diphenylmethylidene)amino]-3,3-dimethylazetidin-2-one is an organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a diphenylmethylidene group attached to an azetidinone ring. The presence of these functional groups imparts distinct chemical properties and reactivity to the compound.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(Diphenylmethylidene)amino]-3,3-dimethylazetidin-2-one typically involves the condensation of diphenylmethylideneamine with 3,3-dimethylazetidin-2-one. This reaction is often carried out under controlled conditions to ensure high yield and purity of the product. Common reagents used in this synthesis include strong acids or bases to catalyze the condensation reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are designed to optimize the reaction conditions, such as temperature, pressure, and concentration of reactants, to achieve efficient and cost-effective production.
Analyse Chemischer Reaktionen
Types of Reactions
1-[(Diphenylmethylidene)amino]-3,3-dimethylazetidin-2-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The azetidinone ring can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like amines, alcohols, and thiols can react with the azetidinone ring under mild to moderate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines. Substitution reactions typically result in the formation of substituted azetidinones.
Wissenschaftliche Forschungsanwendungen
1-[(Diphenylmethylidene)amino]-3,3-dimethylazetidin-2-one has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 1-[(Diphenylmethylidene)amino]-3,3-dimethylazetidin-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1-[(Diphenylmethylidene)amino]cyclopropane-1-carbonitrile
- 1-[(Diphenylmethylidene)amino]-4,5-dioxo-4,5-dihydro-1H-pyrrole-2-carboxylates
Uniqueness
1-[(Diphenylmethylidene)amino]-3,3-dimethylazetidin-2-one is unique due to its specific structural features, such as the azetidinone ring and diphenylmethylidene group. These features confer distinct chemical properties and reactivity, making it a valuable compound for various scientific applications.
Eigenschaften
CAS-Nummer |
79289-47-7 |
|---|---|
Molekularformel |
C18H18N2O |
Molekulargewicht |
278.3 g/mol |
IUPAC-Name |
1-(benzhydrylideneamino)-3,3-dimethylazetidin-2-one |
InChI |
InChI=1S/C18H18N2O/c1-18(2)13-20(17(18)21)19-16(14-9-5-3-6-10-14)15-11-7-4-8-12-15/h3-12H,13H2,1-2H3 |
InChI-Schlüssel |
RGKJSXSWKAEJMJ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(CN(C1=O)N=C(C2=CC=CC=C2)C3=CC=CC=C3)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-[3,5-Dichloro-4-(dimethylamino)phenyl]ethan-1-one](/img/structure/B14432456.png)

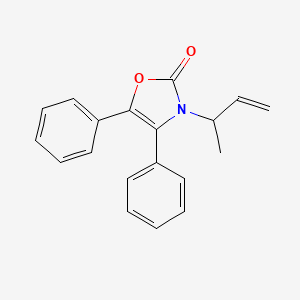

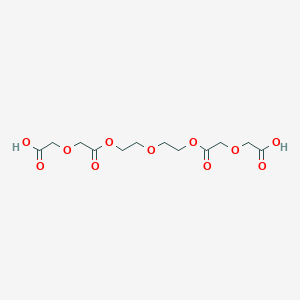
phosphane](/img/structure/B14432490.png)
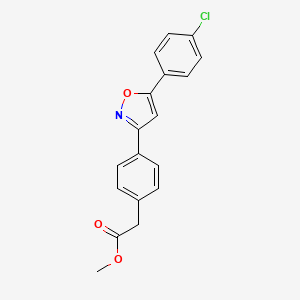
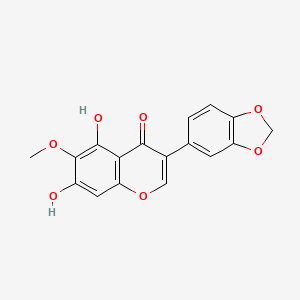
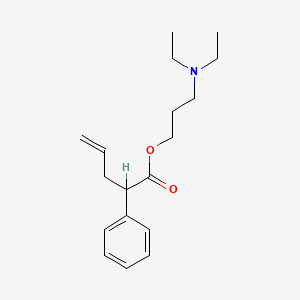

![(4R)-4-[2-(benzenesulfonyl)ethyl]-2,2,4-trimethyl-1,3-dioxolane](/img/structure/B14432521.png)
